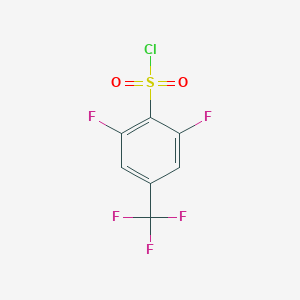

2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride

Descripción

2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a trifluoromethyl (-CF₃) group at the para position and fluorine substituents at the ortho positions (2,6-positions) of the benzene ring. This compound is a key intermediate in synthesizing sulfonamide derivatives, agrochemicals, and specialty polymers due to its strong electron-withdrawing properties and stability under reactive conditions. Its molecular formula is C₇H₂ClF₅O₂S, with a molecular weight of 276.60 g/mol (calculated). The fluorine and trifluoromethyl groups enhance its lipophilicity and resistance to metabolic degradation, making it valuable in pharmaceutical and material science applications .

Propiedades

IUPAC Name |

2,6-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5O2S/c8-16(14,15)6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRFNBFGJZBGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorination of 2,6-difluorobenzenesulfonyl chloride. The process can be carried out using sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Análisis De Reacciones Químicas

Sulfonamide Formation

The sulfonyl chloride group readily reacts with amines to form sulfonamides, a cornerstone reaction in pharmaceutical and agrochemical synthesis.

Example Reaction (from ):

Reactants :

-

2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride

-

Methyl 3-amino-2-fluorobenzoate

Conditions :

-

Solvent: Dichloromethane

-

Base: Pyridine (1.1 eq)

-

Temperature: 15–25°C

Procedure :

-

The amine is dissolved in dichloromethane and cooled to 15°C.

-

Pyridine is added to scavenge HCl.

-

The sulfonyl chloride is added dropwise, maintaining temperature <25°C.

-

The mixture is stirred overnight, followed by workup with ethyl acetate and cyclohexane.

Yield : 91% (isolated as a crystalline solid).

Mechanism :

-

Nucleophilic attack by the amine’s nitrogen on the electrophilic sulfur atom.

-

Displacement of chloride ion, forming the sulfonamide bond.

Grignard Coupling Reactions

The compound participates in Grignard reactions for alkyl/aryl thioether formation, a critical step in multi-step syntheses (from ).

Example Reaction :

Reactants :

-

2-Bromo-3-trifluoromethyl-halogenobenzene

-

Isopropylmagnesium bromide (Grignard reagent)

-

Dimethyl disulfide

Conditions :

-

Solvent: Anhydrous tetrahydrofuran (THF)

-

Temperature: -40°C

-

Atmosphere: Nitrogen

Procedure :

-

The Grignard reagent is added to the brominated intermediate at -40°C.

-

Dimethyl disulfide is introduced, followed by aqueous workup.

Yield : 95% (2-methylthio-3-trifluorotoluene-bromobenzene).

Role of Sulfonyl Chloride :

-

The sulfonyl chloride precursor is synthesized via subsequent oxidation of the thioether intermediate with chlorine gas (55°C, acetic acid solvent) to yield the final sulfonyl chloride (94% yield) .

Etherification Reactions

The compound’s halogenated aromatic ring enables nucleophilic aromatic substitution (NAS) with alkoxides.

Example Reaction (from ):

Reactants :

-

2-Alkylthio-3-trifluorotoluene-halogenobenzene

-

2,2-Difluoroethanol

Conditions :

-

Solvent: DMF or DMA

-

Base: Sodium hydride (NaH)

-

Temperature: 0–25°C

Procedure :

-

NaH and difluoroethanol are mixed at 0–5°C.

-

The halogenated aromatic compound is added dropwise.

-

The reaction proceeds for 12 hours, followed by extraction with ethyl acetate.

Yield : 84–92% (2-(2,2-difluoroethoxy)-6-trifluoromethyl-phenyl sulfide).

Oxidation to Sulfonyl Chlorides

Thioether intermediates derived from the compound are oxidized to sulfonyl chlorides using chlorine gas.

Example Reaction (from ):

Reactants :

-

2-(2,2-Difluoroethoxy)-6-trifluoromethyl-benzylthione

-

Chlorine gas

Conditions :

-

Solvent: Acetic acid/water mixture

-

Temperature: 45–55°C

Procedure :

-

Chlorine gas is bubbled into the reaction mixture.

-

The temperature is maintained at 55°C for 2 hours.

Yield : 94–98% (2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride).

Hydrolysis and Stability

While hydrolysis data for this specific compound is limited, analogous sulfonyl chlorides hydrolyze in aqueous conditions to form sulfonic acids.

General Reaction :

Conditions :

-

Protic solvents (e.g., water, alcohols)

-

Elevated temperatures accelerate hydrolysis.

Mechanistic Insights

-

Electron-Withdrawing Effects : The trifluoromethyl and fluorine groups stabilize intermediates during nucleophilic substitution by delocalizing negative charge.

-

Steric Considerations : Ortho-substituents (fluorine) may hinder reactivity at the 2- and 6-positions, directing substitutions to the 4-position.

This compound’s versatility in forming sulfonamides, thioethers, and ethers underscores its utility in synthesizing agrochemicals (e.g., penoxsulam precursors) and pharmaceuticals. Future research could explore its use in catalytic cross-coupling reactions or photoredox transformations.

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1. Organic Synthesis

The compound is primarily used as a reagent in organic synthesis due to its electrophilic nature. It can facilitate sulfonylation reactions, where it acts as a sulfonylating agent for various nucleophiles, including amines and alcohols. This property is particularly useful in the synthesis of sulfonamide derivatives, which are important in pharmaceuticals.

1.2. Synthesis of Herbicides

Recent patents highlight its role as an intermediate in the synthesis of agricultural herbicides. The synthetic route involves a series of reactions that include halogenation and Grignard reactions, resulting in high yields suitable for industrial production .

Pharmaceutical Applications

2.1. Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial properties. 2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride has shown significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | >200 |

The mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid production.

2.2. Anti-biofilm Properties

The compound has demonstrated efficacy in inhibiting biofilm formation, a critical factor in bacterial resistance:

| Bacterial Strain | MBIC (μg/mL) | MBEC (μg/mL) |

|---|---|---|

| MRSA | 62.216 - 124.432 | 124.432 - 248.863 |

| Enterococcus faecalis | 31.108 - 62.216 | 124.432 - 248.863 |

Inhibition rates surpassed those of standard antibiotics like ciprofloxacin, indicating its potential as an effective anti-biofilm agent.

Case Studies

3.1. Antibacterial Efficacy Study

A comparative study evaluated the antibacterial efficacy of several sulfonyl chloride derivatives, including this compound. The findings revealed that this compound exhibited superior bactericidal activity against both Staphylococcus aureus and Enterococcus faecalis compared to non-substituted counterparts.

3.2. Synthesis of Novel Compounds

In another study, researchers utilized this compound to synthesize novel sulfonamide derivatives with enhanced antimicrobial properties through a multi-step synthetic approach involving electrophilic aromatic substitution reactions and subsequent functionalization steps.

Mecanismo De Acción

The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of 2,6-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride can be contextualized by comparing it with analogous sulfonyl chlorides. Below is a detailed analysis:

Table 1: Comparative Analysis of Selected Benzenesulfonyl Chlorides

Key Comparative Insights

Substituent Effects on Reactivity :

- The 2,6-difluoro substituents in the target compound reduce steric hindrance compared to bulkier groups (e.g., chlorine in 2,6-dichloro analogs), enabling faster reaction kinetics in sulfonamide formation .

- The trifluoromethyl group at the para position provides stronger electron-withdrawing effects than meta-substituted analogs (e.g., 3-CF₃), enhancing electrophilicity at the sulfonyl chloride moiety .

Thermal and Chemical Stability :

- Fluorinated derivatives (e.g., 2,6-difluoro) exhibit superior thermal stability compared to chlorinated analogs due to stronger C-F bonds. For example, 2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl chloride degrades at higher temperatures but is more reactive in SN2 reactions .

- Storage conditions vary: Trifluoromethylated sulfonyl chlorides often require refrigeration (0–6°C) to prevent hydrolysis, whereas alkoxy-substituted variants (e.g., 4-butoxy) are stable at room temperature .

Application-Specific Performance :

- The target compound’s fluorine substituents make it preferable for synthesizing fluorinated polymers with high chemical resistance, as seen in electrochemical applications .

- In contrast, chlorinated analogs (e.g., 2,6-dichloro-4-CF₃) are prioritized in pesticide synthesis due to their slower degradation in environmental conditions .

Research Findings

- A 2019 study demonstrated that 4-(trifluoromethyl)benzenesulfonyl chloride (lacking fluorine substituents) showed 30% lower yield than 2,6-difluoro-4-CF₃ analogs in pyridinylsulfonamide synthesis, attributed to steric and electronic advantages of fluorine .

- The 2,6-difluoro derivative’s melting point (~45–50°C) is significantly lower than its dichloro counterpart (>80°C), reflecting differences in intermolecular forces .

Actividad Biológica

2,6-Difluoro-4-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

The structure of this compound includes:

- Sulfonyl chloride functional group : This group is known for its reactivity in nucleophilic substitution reactions.

- Fluorine substituents : The presence of fluorine atoms enhances lipophilicity and can improve the compound's ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that benzenesulfonate derivatives, including those with trifluoromethyl groups, exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have demonstrated activity against various strains of bacteria:

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| This compound | 6.25 | Enterococcus faecalis ATCC 29212 |

| Similar Derivative | 0.39–0.78 | MSSA |

| Similar Derivative | 0.39–1.56 | MRSA |

These findings suggest that the compound may serve as a potential antibacterial agent with a favorable safety profile, as indicated by higher IC50 values in cytotoxicity tests against human lung fibroblasts (MRC-5) .

Anticancer Activity

The anticancer potential of fluorinated compounds is well-documented. Studies have shown that compounds containing trifluoromethyl groups can inhibit various cancer cell lines. For example:

- Histone Deacetylase Inhibition : Compounds with similar structures have been reported to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. The introduction of trifluoromethyl groups enhances binding affinity to HDACs .

- Cell Line Studies : In vitro studies indicated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as MV4-11 and DLD-1 .

Enzyme Inhibition

The mechanism of action for many sulfonyl chlorides involves their ability to act as electrophiles and interact with nucleophilic sites on enzymes:

- BCAT Inhibition : Recent research identified novel inhibitors targeting branched-chain amino acid transaminases (BCATs), with some compounds showing nanomolar activity. The trifluoromethyl group was essential for enhancing enzyme affinity .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Antibacterial Activity : A study reported that benzenesulfonate derivatives with trifluoromethyl groups had MIC values significantly lower than those of standard antibiotics like linezolid, indicating a promising antibacterial profile .

- Cytotoxicity Assessment : Compounds were evaluated for cytotoxic effects on normal human cells, revealing that many derivatives had IC50 values greater than 12 mg/L, suggesting a margin of safety for therapeutic applications .

- Structural Activity Relationship (SAR) : Investigations into the SAR of these compounds highlighted that the positioning and nature of substituents (like fluorine) greatly influenced their biological activity and selectivity towards bacterial targets .

Q & A

Q. What are the standard synthetic routes for preparing 2,6-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorosulfonation of a substituted benzene precursor. For example, 4-methoxy-2-(trifluoromethyl)benzenesulfonyl chloride is synthesized using chlorosulfonic acid or sulfur trioxide with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . Adjusting reaction temperature, stoichiometry, and solvent polarity is critical to avoid side reactions (e.g., over-sulfonation) and improve purity. For fluorinated analogs, inert atmospheres and anhydrous conditions are essential to prevent hydrolysis of the sulfonyl chloride group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- NMR : ¹⁹F NMR is critical for resolving fluorine environments (e.g., trifluoromethyl vs. aryl fluorine signals).

- IR : Look for S=O stretches near 1360–1400 cm⁻¹ and S-O-Cl stretches around 600–700 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns distinguish positional isomers . Cross-referencing with databases like NIST or PubChem ensures accurate peak assignments .

Q. How does the compound react with common nucleophiles (e.g., amines, alcohols), and what side reactions might occur?

The sulfonyl chloride group reacts readily with nucleophiles to form sulfonamides (with amines) or sulfonate esters (with alcohols). For example, in the synthesis of sulfonamide derivatives, pyridine is often used as a base to scavenge HCl and prevent protonation of the nucleophile . Competing hydrolysis to sulfonic acids can occur if moisture is present, necessitating strict anhydrous conditions .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and trifluoromethyl groups influence the compound's reactivity in electrophilic substitution reactions?

The trifluoromethyl group (-CF₃) and fluorine substituents create a highly electron-deficient aromatic ring, directing electrophiles to meta/para positions. This enhances stability toward electrophilic attack but reduces reactivity in Friedel-Crafts or nitration reactions. Computational studies (e.g., DFT) can predict regioselectivity, while experimental validation via competitive reactions with analogs (e.g., 4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride) quantifies substituent effects .

Q. What strategies optimize the stability of this compound during storage and handling in catalytic applications?

- Storage : Use moisture-resistant containers (e.g., sealed under nitrogen or argon) and store at -20°C to slow hydrolysis .

- Handling : Pre-dry solvents and reagents (e.g., molecular sieves for amines) to minimize water ingress . Stability studies via TGA/DSC can identify decomposition thresholds, while kinetic monitoring (e.g., NMR over time) quantifies degradation rates .

Q. How can this compound be leveraged in the synthesis of complex heterocycles or bioactive molecules?

It serves as a key intermediate in sulfonamide-based drug candidates . For example:

- Coupling with pyrrole amines forms sulfonamide-linked heterocycles, as seen in anti-inflammatory agents .

- In peptide chemistry, it introduces sulfonate groups to enhance solubility or modify bioactivity . Recent work demonstrates its use in synthesizing fluorinated analogs of kinase inhibitors, where the sulfonyl group improves target binding affinity .

Data Contradictions and Resolution

Q. Conflicting reports exist on the optimal solvent for sulfonamide formation. How should researchers reconcile these discrepancies?

- Polar aprotic solvents (e.g., DMF, THF) are preferred for high nucleophilicity, but some studies report side reactions (e.g., solvent adducts) in DMF .

- Mixed solvent systems (e.g., THF/water biphasic) can balance reactivity and purity. Systematic screening via DoE (Design of Experiments) identifies optimal conditions .

Methodological Recommendations

- Synthetic Protocols : Prioritize chlorosulfonation under rigorously anhydrous conditions .

- Analytical Workflow : Combine ¹H/¹⁹F NMR, IR, and HRMS for unambiguous characterization .

- Reactivity Studies : Use computational modeling (e.g., Gaussian) to predict substituent effects before experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.